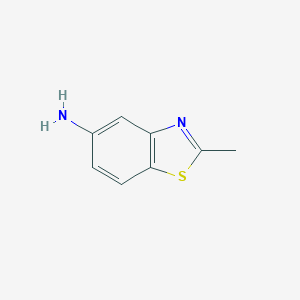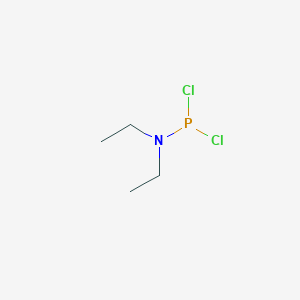![molecular formula C14H14O B086198 [Methoxy(phenyl)methyl]benzene CAS No. 1016-09-7](/img/structure/B86198.png)
[Methoxy(phenyl)methyl]benzene
Übersicht
Beschreibung
Para-methyl anisole, or [Methoxy(phenyl)methyl]benzene, is an aromatic compound with a methoxy group (-OCH3) attached to a benzene ring . It is commonly used as a solvent and flavoring agent . It does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial .
Synthesis Analysis
The synthesis of benzene derivatives like [Methoxy(phenyl)methyl]benzene often involves taking into account the effect of directing groups. The order of reactions can change the products produced . A common method involves two reactions: acylation and bromination .Molecular Structure Analysis
The molecular formula of [Methoxy(phenyl)methyl]benzene is C8H10O . Its molecular weight is 122.1644 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
[Methoxy(phenyl)methyl]benzene, being a benzene derivative, can undergo nucleophilic reactions . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
[Methoxy(phenyl)methyl]benzene has a boiling point of 447 K . It also has a fusion temperature of 220.52 K . The heat of vaporization is 51.4 ± 0.3 kJ/mol .Wissenschaftliche Forschungsanwendungen
Alkylation of Benzene with Methane : [Methoxy(phenyl)methyl]benzene is involved in the alkylation of benzene with methane, particularly in the selective formation of toluene using oxidizing agents. This process uses ZnZSM-5 zeolites and solid-state NMR spectroscopy for analysis (Wang et al., 2013).
Effects of σ(C-Se)-π Hyperconjugation : The compound is used to study the structural effects of hyperconjugation in derivatives like 1-methoxy-4-[(phenylselanyl)methyl]benzene. This research provides insights into the interaction between electron-rich and electron-deficient aromatic rings (White & Blanc, 2014).
Fluorescent Nanomaterials : Derivatives of 2-phenyl-benzoxazole, with methyl and methoxy groups, demonstrate potential applications as fluorescent nanomaterials, including in aqueous and biological media. This research involves synthesizing and analyzing the photoluminescence properties of these derivatives (Ghodbane et al., 2012).
Methoxycarbonylation of Alkynes : This compound is involved in the methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, to produce unsaturated esters or α,ω-diesters. This demonstrates its use in organic synthesis and catalysis (Magro et al., 2010).
Corrosion Inhibition : Schiff bases derived from [Methoxy(phenyl)methyl]benzene are effective inhibitors of aluminum corrosion in hydrochloric acid solution, suggesting applications in material science and engineering (Ashassi-Sorkhabi et al., 2006).
Donor–Acceptor Interactions : The compound is studied for its donor–acceptor interactions in certain derivatives. This research is significant in understanding electronic properties for material applications (Suryachandram et al., 2021).
Zukünftige Richtungen
The future directions of [Methoxy(phenyl)methyl]benzene research could involve exploring its potential applications in various fields. For instance, a substituent on a benzene ring can be an activator or a deactivator, and at the same time, a substituent can also be a meta director or an ortho/para director . This opens up possibilities for creating new benzene derivatives with specific properties.
Relevant Papers One relevant paper discusses the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . This paper could provide insights into the potential applications of [Methoxy(phenyl)methyl]benzene in the pharmaceutical sector.
Eigenschaften
IUPAC Name |
[methoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNWKIKUJJNBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906385 | |
| Record name | 1,1'-(Methoxymethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methoxy(phenyl)methyl]benzene | |
CAS RN |
1016-09-7 | |
| Record name | Benzene, 1,1'-(methoxymethylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC75 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Methoxymethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLMETHYL METHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENE, 1,1'-(METHOXYMETHYLENE)BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J6LM596Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



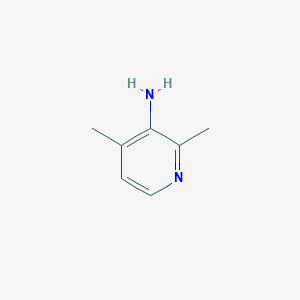
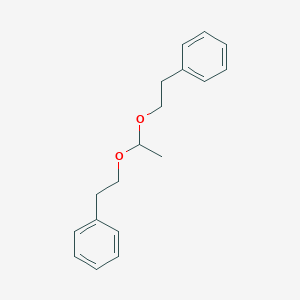
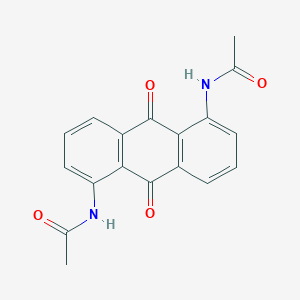
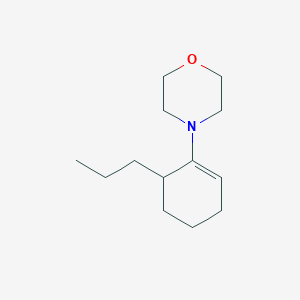
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
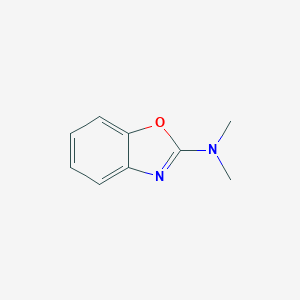

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
